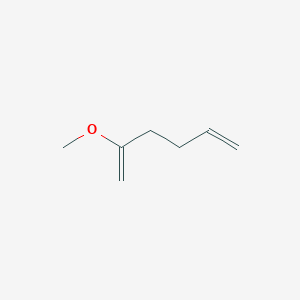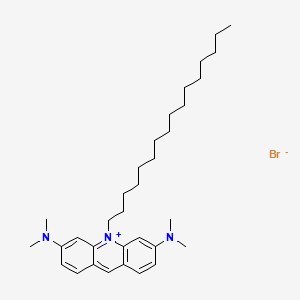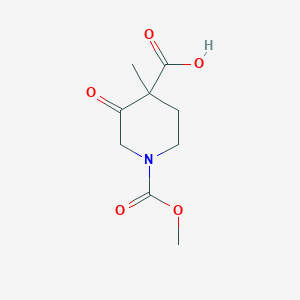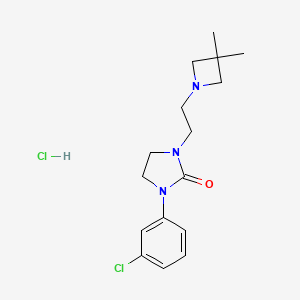
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-azetidinyl group attached to the imidazolidinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,3-Dimethyl-1-Azetidinyl Group: The azetidinyl group can be attached through a nucleophilic substitution or addition reaction.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.
Reduction: Reduction reactions may target the imidazolidinone core or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl): The non-hydrochloride form of the compound.
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The presence of the 3-chlorophenyl and 3,3-dimethyl-1-azetidinyl groups in the imidazolidinone core makes this compound unique. These structural features may contribute to its specific biological activities and chemical reactivity.
Propriétés
Numéro CAS |
74315-62-1 |
|---|---|
Formule moléculaire |
C16H23Cl2N3O |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14;/h3-5,10H,6-9,11-12H2,1-2H3;1H |
Clé InChI |
FNQQZBRYQIJJGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


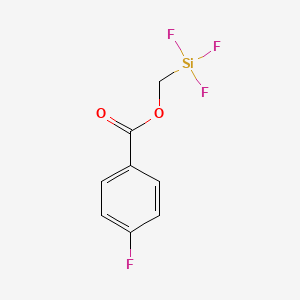
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)
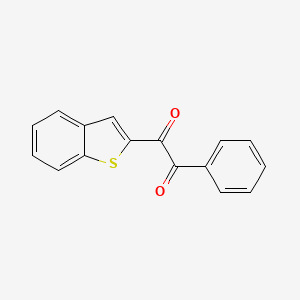

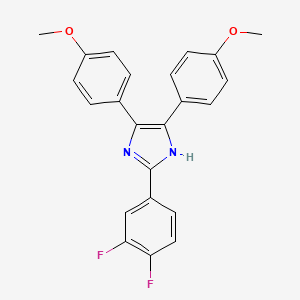
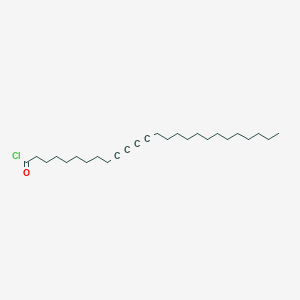

![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
